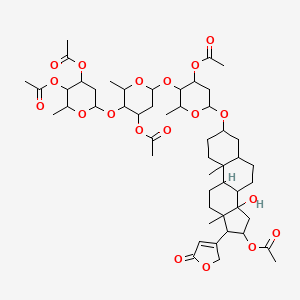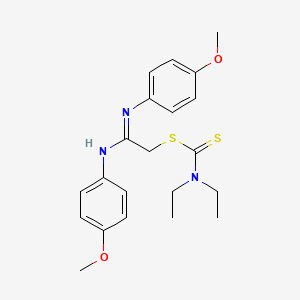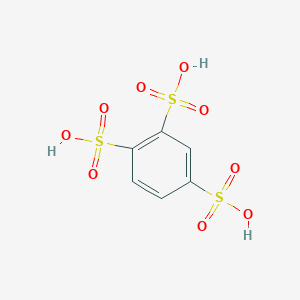
Ethyl-(1-isocyanocyclopropyl)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(1-isocyanocyclopropyl)-carboxylate is an organic compound characterized by the presence of an ethyl ester group attached to a cyclopropyl ring with an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(1-isocyanocyclopropyl)-carboxylate typically involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the ethyl ester group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-isocyanocyclopropyl)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-(1-isocyanocyclopropyl)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl-(1-isocyanocyclopropyl)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Ethyl-(1-isocyanocyclopropyl)-carboxylate can be compared with other similar compounds such as:
Cyclopropyl isocyanate: Lacks the ethyl ester group, making it less versatile in certain reactions.
Ethyl isocyanate: Does not have the cyclopropyl ring, which may affect its reactivity and stability.
Cyclopropylcarboxylic acid: Lacks the isocyanate group, limiting its applications in certain chemical reactions.
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
ethyl 1-isocyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-3-10-6(9)7(8-2)4-5-7/h3-5H2,1H3 |
InChI Key |
AGOFNLJNXSXUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


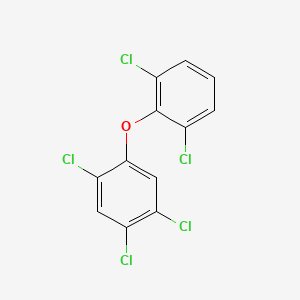

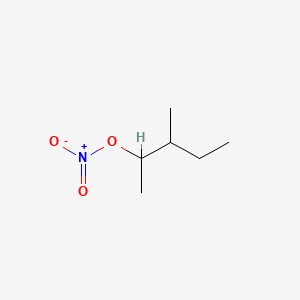

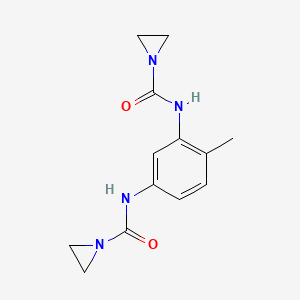
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

